3-(2-Cyanophenyl)-2-methyl-1-propene
Description
Contextualization within Modern Organic Chemistry and Synthetic Accessibility
In the realm of contemporary organic synthesis, the development of efficient and selective methods for the construction of carbon-carbon bonds remains a paramount objective. The structure of 3-(2-Cyanophenyl)-2-methyl-1-propene, featuring both sp2-sp3 and sp2-sp2 hybridized carbon centers, situates it within the purview of powerful cross-coupling reactions. The synthetic accessibility of this and related ortho-allylbenzonitriles is often achieved through transition metal-catalyzed reactions, which are cornerstones of modern synthetic chemistry.
Methodologies such as the Suzuki-Miyaura, Negishi, and Heck couplings provide theoretical pathways to this class of compounds. For instance, a plausible synthetic route could involve the palladium-catalyzed cross-coupling of an organoboron reagent, such as 2-cyanophenylboronic acid, with a suitable methallyl electrophile. libretexts.org Similarly, the Negishi coupling, which utilizes organozinc reagents, offers another viable strategy for the formation of the crucial aryl-allyl bond. acs.org The Heck reaction, involving the coupling of an aryl halide with an alkene, could also be envisioned for the synthesis of such structures. researchgate.net
The choice of synthetic strategy is often dictated by factors such as functional group tolerance, catalyst availability, and desired yield. The presence of the nitrile group in the target molecule requires careful consideration of reaction conditions to avoid unwanted side reactions.
| Synthetic Strategy | Key Reactants | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | 2-Cyanophenylboronic acid, Methallyl halide/triflate | Palladium catalyst, Base |
| Negishi Coupling | 2-Cyanobenzylzinc halide, Methallyl halide | Palladium or Nickel catalyst |
| Heck Reaction | 2-Halobenzonitrile, Isobutylene (B52900) | Palladium catalyst, Base |
Structural Features and Their Implications for Chemical Reactivity
The molecular architecture of this compound is characterized by two key functional domains: the ortho-substituted cyanophenyl ring and the terminal alkene of the methallyl group. This arrangement has profound implications for its chemical reactivity.
The nitrile group (-C≡N) is a strong electron-withdrawing group, which influences the electronic properties of the benzene (B151609) ring. The ortho positioning of the methallyl group relative to the nitrile creates steric and electronic environments that can direct or hinder certain reactions.
A significant aspect of the reactivity of 2-(2-methylallyl)benzonitrile has been explored in the context of intramolecular reactions. Research has shown that in the presence of a nickel(0) catalyst and a Lewis acid such as dimethylaluminum chloride (Me2AlCl), the compound can undergo an intramolecular oxidative cyclization. acs.org This reaction involves the interaction of the nickel center with both the alkene and the nitrile functionalities, leading to the formation of a five-membered nickeladihydropyrrole ring system. acs.org This transformation highlights the cooperative reactivity of the alkene and nitrile groups, facilitated by the metal catalyst and Lewis acid promoter.
The terminal double bond of the methallyl group is also susceptible to a variety of addition reactions characteristic of alkenes. However, the proximity of the bulky and electronically influential cyanophenyl group can modulate the regioselectivity and stereoselectivity of these reactions.
Historical Development and Evolution of Synthetic Strategies for Related Molecular Scaffolds
The synthesis of substituted styrenes and allylarenes, the broader classes to which this compound belongs, has a rich history intertwined with the development of organometallic chemistry. Early methods for the formation of aryl-alkene bonds often relied on harsher reaction conditions and had limited functional group tolerance.
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, notably the work of Heck, Suzuki, and Negishi, revolutionized the synthesis of these molecular scaffolds. The Heck reaction, first reported in the late 1960s and early 1970s, provided a direct method for the arylation of olefins. researchgate.net The Suzuki-Miyaura coupling, introduced in 1979, offered a milder and more versatile approach using organoboron compounds. libretexts.org The Negishi coupling, developed in the late 1970s, expanded the toolkit with the use of organozinc reagents, known for their high reactivity. acs.org
These seminal discoveries laid the groundwork for the synthesis of complex molecules containing the allylarene motif. Over the years, significant advancements have been made in catalyst design, including the development of more active and stable phosphine (B1218219) ligands, which have broadened the substrate scope and improved the efficiency of these reactions. The evolution of these synthetic strategies has enabled the construction of increasingly complex and functionalized molecules, including those with sensitive groups like nitriles.
Research Gaps and Future Academic Inquiry in the Chemistry of this compound
Despite the foundational knowledge of synthetic methods applicable to its structure, dedicated research focusing solely on this compound remains somewhat limited. Several areas present opportunities for future academic inquiry:
Exploration of Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into the molecule, either at the allylic position or through functionalization of the double bond, remains an open area of investigation. This could lead to the synthesis of enantiomerically enriched building blocks for pharmaceuticals or materials science.
Investigation of Diverse Reactivity: A comprehensive study of the reactivity of the terminal alkene in the presence of the ortho-cyano group is warranted. This includes exploring its behavior in various cycloaddition reactions, metathesis reactions, and other advanced organic transformations. Understanding the directing and electronic effects of the cyanophenyl moiety would be of fundamental interest.
Application in Tandem Catalysis: The unique juxtaposition of the alkene and nitrile functionalities makes this molecule an interesting candidate for tandem or cascade reactions. Designing catalytic systems that can sequentially or concertedly activate both functional groups could lead to the rapid construction of complex heterocyclic frameworks.
Materials Science Applications: The incorporation of the polar nitrile group and the reactive alkene suggests potential applications in polymer and materials science. Investigating the polymerization behavior of this monomer or its use as a functional building block in more complex materials could unveil novel properties and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRLTMHKWOQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539948 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97780-98-8 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Preparation of 3 2 Cyanophenyl 2 Methyl 1 Propene
Classical Retrosynthetic Analyses and Established Synthetic Routes
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. uniurb.it For 3-(2-Cyanophenyl)-2-methyl-1-propene, both linear and convergent strategies can be conceptualized.
Convergent and Linear Synthesis Strategies
A linear synthesis assembles a molecule in a stepwise fashion, with each step building upon the previous one. chemistnotes.comnumberanalytics.com A plausible linear approach for this compound could commence with 2-methylbenzonitrile. This strategy would involve benzylic functionalization followed by chain elongation to construct the 2-methyl-1-propene moiety.
This retrosynthetic analysis suggests a forward synthesis starting from 2-cyanobenzaldehyde (B126161) and an isopropyl-derived phosphonium (B103445) ylide. The aldehyde itself can be prepared from 2-bromobenzonitrile (B47965) via a formylation reaction or from o-tolunitrile (B42240) via oxidation.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
The Wittig reaction is a cornerstone of alkene synthesis, but its yield and stereoselectivity can be highly dependent on the reaction conditions. numberanalytics.comnumberanalytics.com Key factors for optimization include the choice of base, solvent, and temperature. numberanalytics.com For the synthesis of this compound from 2-cyanobenzaldehyde and isopropyltriphenylphosphonium (B8661593) bromide, a range of conditions can be explored to maximize the yield.
The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. Strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly employed. researchgate.net The solvent also plays a crucial role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can influence the reaction rate and the stability of the intermediates. numberanalytics.comnumberanalytics.com Temperature control is also essential, with lower temperatures often favoring kinetic control. numberanalytics.com
An illustrative optimization table for the Wittig reaction is presented below:
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 75 |
| 2 | NaH | DMSO | 25 | 82 |
| 3 | t-BuOK | THF | 0 to 25 | 68 |
| 4 | NaHMDS | Toluene | 25 | 78 |
This is an interactive data table. The data is illustrative of typical optimization studies for a Wittig reaction.
Contemporary Approaches in C-C and C-N Bond Formation
Modern synthetic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions, which offer powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Precursors
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide highly efficient routes to the precursors of this compound. wikipedia.orgnih.gov
A Suzuki coupling approach could involve the reaction of an ortho-halo-benzonitrile (e.g., 2-bromobenzonitrile) with a suitable organoboron reagent, such as isobutenylboronic acid or its ester. nih.govnih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.org This reaction is known for its high functional group tolerance and generally mild reaction conditions. nih.gov
The Heck reaction offers another powerful tool for C-C bond formation, typically involving the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgrsc.orgacs.orglibretexts.org In this context, 2-bromobenzonitrile could be coupled with isobutylene (B52900) in the presence of a palladium catalyst and a base to form the target molecule directly. wikipedia.org
The Sonogashira coupling provides a route to arylalkynes by coupling an aryl halide with a terminal alkyne. libretexts.orgrsc.orgorganic-chemistry.orgwikipedia.orgresearchgate.net A potential precursor to the target molecule could be synthesized by coupling 2-bromobenzonitrile with a protected propargyl alcohol, followed by further synthetic manipulations.
Below is a comparative table of these cross-coupling strategies for the synthesis of a key precursor:
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System (Typical) | Key Advantage |
| Suzuki | 2-Bromobenzonitrile | Isobutenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | High functional group tolerance |
| Heck | 2-Iodobenzonitrile | Isobutylene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Direct formation of the C-C bond |
| Sonogashira | 2-Bromobenzonitrile | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI, Et₃N | Access to alkynyl precursors |
This is an interactive data table. The data represents typical conditions for these cross-coupling reactions.
Organocatalytic Methods for Stereoselective Synthesis
While the target molecule, this compound, is achiral, organocatalytic methods can be envisioned for the synthesis of related chiral structures or for the enantioselective construction of key intermediates. For instance, the asymmetric allylation of aldehydes using organocatalysts is a well-established transformation. nih.govchemrxiv.orgresearchgate.netresearchgate.net An organocatalytic approach could involve the reaction of a modified benzaldehyde (B42025) derivative with an allylic nucleophile, catalyzed by a chiral amine or phosphine (B1218219). While not directly applicable to the achiral target, this methodology highlights the potential for creating structural analogs with defined stereochemistry.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. rsc.orgpreprints.orginovatus.esresearchgate.net In the synthesis of this compound, several green chemistry principles can be incorporated.
Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, particularly those that are highly selective, can exhibit good atom economy. researchgate.net
Use of Safer Solvents and Auxiliaries : Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. inovatus.es For instance, some Suzuki and Heck reactions can be performed in aqueous media. organic-chemistry.org
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net The transition metal-catalyzed and organocatalytic methods discussed above adhere to this principle.
Phase-Transfer Catalysis : This technique can facilitate reactions between reactants in immiscible phases, often reducing the need for organic solvents and enabling milder reaction conditions. acs.orgyoutube.com For example, the synthesis of nitriles from alkyl halides can sometimes be achieved using phase-transfer catalysis with aqueous cyanide solutions, which can be a greener alternative to using anhydrous, toxic cyanating agents in organic solvents. youtube.comorganic-chemistry.org
By considering these principles, synthetic routes to this compound can be designed to be not only efficient but also environmentally responsible.
Solvent-Free and Reduced-Solvent Reaction Protocols
The development of solvent-free and reduced-solvent reaction protocols is a significant area of green chemistry. These methods aim to minimize the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. In the context of synthesizing compounds analogous to this compound, one could envision the application of solvent-free conditions to key bond-forming reactions. For instance, a Wittig-type reaction between a suitable phosphonium ylide and 2-cyanobenzaldehyde, or a palladium-catalyzed cross-coupling reaction, could potentially be adapted to solvent-free conditions, for example, by grinding the solid reactants together, sometimes with a catalytic amount of a liquid to facilitate the reaction. However, without a known synthesis of the target compound, a specific protocol cannot be detailed.
Mechanochemical Synthesis Approaches for this compound and its Analogues
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This technique can lead to the formation of novel products, enhance reaction rates, and often proceeds in the absence of a solvent. For the synthesis of a molecule like this compound, mechanochemical activation could be explored for cross-coupling reactions. For example, a mechanochemically-driven Suzuki or Heck coupling between a derivative of 2-cyanobenzene and an appropriate coupling partner could be a plausible, albeit currently hypothetical, route. The high local temperatures and pressures generated during ball milling can facilitate reactions that are difficult to achieve through traditional solution-phase chemistry.
Flow Chemistry and Continuous Processing in Compound Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. The synthesis of this compound could, in principle, be adapted to a flow chemistry setup. A hypothetical flow process might involve pumping solutions of the necessary precursors, such as a 2-cyanophenyl derivative and a suitable isobutenyl source, through a heated reactor coil containing an immobilized catalyst. This would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purity of the desired product. The development of such a process, however, is contingent on the prior establishment of a viable batch synthesis.
Mechanistic Elucidation of Reactivity Pathways in 3 2 Cyanophenyl 2 Methyl 1 Propene
Radical Reaction Mechanisms Involving the Isopropenyl and Cyanophenyl Moieties
Radical reactions, which involve intermediates with unpaired electrons, offer unique pathways for the functionalization of 3-(2-Cyanophenyl)-2-methyl-1-propene. wikipedia.org These reactions are typically initiated by radical initiators that generate a reactive species, which can then interact with the molecule at either the isopropenyl group or the cyanophenyl ring.
Intermolecular Radical Additions to the Alkene Functionality
The isopropenyl group's carbon-carbon double bond is susceptible to attack by free radicals. In an intermolecular reaction, an externally generated radical (R•) adds to the alkene. This addition is expected to be highly regioselective.
The addition of the radical will preferentially occur at the less substituted carbon (C1) of the double bond. This regioselectivity is governed by the formation of the more stable tertiary radical intermediate at C2. This intermediate can then be trapped by a hydrogen atom donor or another radical to yield the final product. The general mechanism involves initiation, propagation, and termination steps. wikipedia.org
Mechanism of Intermolecular Radical Addition:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or irradiation to form initial radicals.
Propagation Step 1: The initiator radical adds to the C1 of the isopropenyl group, forming a stable tertiary benzylic radical.
Propagation Step 2: The tertiary radical abstracts a hydrogen atom from a donor molecule (e.g., Bu₃SnH) to form the final product and regenerate a radical to continue the chain reaction.
| Radical Source (Initiator) | Reagent (R-X) | Predicted Major Product |
| AIBN / Bu₃SnH | HBr | 1-Bromo-3-(2-cyanophenyl)-2-methylpropane |
| Benzoyl Peroxide | CCl₄ | 1,1,1,3-Tetrachloro-3-(2-cyanophenyl)-2-methylpropane |
| Photoredox Catalysis | R-I | 3-(2-Cyanophenyl)-1-iodo-2-methyl-2-phenylpropane (if R=Phenyl) |
This interactive table illustrates potential products from the intermolecular radical addition to the alkene functionality based on the radical source.
Intramolecular Radical Cyclizations and Rearrangements
Intramolecular radical reactions can occur if a radical is generated elsewhere on the molecule, leading to cyclization onto either the alkene, the nitrile, or the aromatic ring. The cyano group is a known radical acceptor and can participate in cascade reactions. rsc.orglibretexts.org For instance, a radical generated on a side chain can add to the nitrile carbon.
A particularly relevant pathway for this compound involves the addition of a radical to the isopropenyl group, followed by cyclization of the resulting radical onto the ortho-positioned cyano group or the aromatic ring itself. Research on related systems, such as 2-alkynylbenzonitriles, has shown that radical cyclization cascades can lead to the formation of complex polycyclic structures. rsc.org
Potential Intramolecular Cyclization Pathways:
5-exo-dig Cyclization: If a radical adds to the alkene, the resulting tertiary radical is positioned to potentially attack the nitrile group. According to Baldwin's rules, a 5-exo-dig cyclization to form a five-membered ring is a favored pathway. This would result in an iminyl radical intermediate, which could be further trapped to form nitrogen-containing heterocycles.
6-endo-trig Cyclization: Alternatively, the tertiary radical could attack the aromatic ring at the ipso-position of the cyano group or the adjacent carbon. This 6-endo cyclization is generally less favored than 5-exo pathways but can occur under specific conditions.
Ionic Reaction Pathways and Nucleophilic/Electrophilic Transformations
Ionic reactions involve charged intermediates and are fundamental to the reactivity of this compound, particularly concerning the nitrile group and the aromatic ring.
Reactions at the Nitrile Group: Addition and Cyclization Pathways
The nitrile group (C≡N) is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. wikipedia.org This allows for a variety of transformations.
Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis yields a ketone. Reduction of the nitrile with reagents like LiAlH₄ proceeds via nucleophilic addition of hydride ions to give a primary amine.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid.
| Reagent / Condition | Intermediate | Final Product |
| 1. CH₃MgBr, 2. H₃O⁺ | Imine | 1-(2-(3-Methylbut-2-en-2-yl)phenyl)ethan-1-one |
| LiAlH₄, then H₂O | Imine Anion | (2-(2-Methylprop-1-en-1-yl)phenyl)methanamine |
| H₂SO₄, H₂O, Heat | Amide | 2-(2-Methylprop-1-en-1-yl)benzoic acid |
| NaOH, H₂O, Heat | Carboxylate Salt | Sodium 2-(2-methylprop-1-en-1-yl)benzoate |
This interactive table summarizes the outcomes of various nucleophilic additions and hydrolysis reactions at the nitrile group.
Electrophilic Aromatic Substitution and Directed Functionalization of the Cyanophenyl Ring
The benzene (B151609) ring can undergo electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the two existing substituents: the cyano group and the isopropenyl group.
Directing Effects:
Cyano Group (-CN): This is a strongly deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director. vanderbilt.edu
Isopropenyl Group (-CH₂-C(CH₃)=CH₂): This is an alkyl-type group, which is weakly activating through its electron-donating inductive effect. It functions as an ortho, para-director. vanderbilt.edu
The positions on the aromatic ring are influenced by both groups. The activating isopropenyl group will direct incoming electrophiles to its ortho (position 3) and para (position 5) positions. The deactivating cyano group will direct to its meta positions (positions 4 and 6). The outcome is a competition between these effects. Generally, activating groups have a stronger influence on the reaction rate and regioselectivity. Therefore, substitution is most likely to occur at the positions activated by the isopropenyl group and not strongly deactivated by the cyano group. Position 5 is para to the activating group and meta to the deactivating group, making it a likely site for substitution. Position 3 is ortho to the activator but may experience some steric hindrance.
| Position | Effect of Isopropenyl Group | Effect of Cyano Group | Predicted Reactivity |
| 3 | Activating (ortho) | - | Moderately Favored (steric hindrance possible) |
| 4 | - | Deactivating (meta) | Favored by CN, but overall deactivated |
| 5 | Activating (para) | - | Highly Favored |
| 6 | - | Deactivating (meta) | Favored by CN, but overall deactivated |
This interactive table analyzes the directing effects for electrophilic aromatic substitution on the cyanophenyl ring.
Pericyclic Reactions of the 1-Propene System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org The isopropenyl group of this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can react with a conjugated diene, such as 1,3-butadiene, in a Diels-Alder reaction to form a six-membered ring. The reaction is typically promoted by heat. The presence of the electron-withdrawing cyanophenyl group may slightly activate the dienophile for reaction with electron-rich dienes.
[3+2] Cycloaddition: The alkene can also react with 1,3-dipoles (e.g., azides, nitrile oxides) in a [3+2] cycloaddition to form five-membered heterocyclic rings. researchgate.net
Ene Reaction: If a suitable "enophile" with an allylic hydrogen is present, the isopropenyl group can participate in an ene reaction, which is another type of pericyclic reaction involving the transfer of an allylic hydrogen and a reorganization of π-bonds. libretexts.org
The feasibility and outcome of these reactions depend on the specific reactants and conditions, but the isopropenyl moiety provides a handle for constructing cyclic systems via these concerted pathways.
Catalytic Activation and Transformation Mechanisms
There are no specific documented examples of palladium-catalyzed C-C bond forming reactions utilizing this compound as a substrate. Generally, molecules containing both an aryl halide or triflate and an alkene moiety can undergo intramolecular Heck reactions. Similarly, the cyano group, in principle, could be involved in cyclization reactions. However, without experimental studies, any proposed reaction pathway, such as an intramolecular cyclization, remains speculative for this particular compound.
A plausible, yet unconfirmed, reaction could involve the intramolecular cyclization of a derivative of this compound, for instance, where the phenyl ring is substituted with a halide. This type of reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by intramolecular carbopalladation across the double bond, and subsequent β-hydride elimination to yield a cyclized product. The regioselectivity of such a cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would be a key aspect to investigate. divyarasayan.org
The design of ligands is crucial in palladium catalysis as it influences the steric and electronic environment of the metal center, thereby affecting catalytic activity and selectivity. nih.gov For hypothetical reactions of this compound, the choice of ligand would be critical. For instance, in a potential intramolecular Heck reaction, bulky, electron-rich phosphine (B1218219) ligands are known to promote the formation of the catalytically active monoligated palladium species and facilitate reductive elimination. nih.gov The coordination of the nitrile group to the palladium center could also influence the reaction pathway, and the ligand could play a role in mediating this interaction. However, without specific studies on this substrate, the effects of different ligands (e.g., monodentate vs. bidentate phosphines, N-heterocyclic carbenes) on the outcomes of its reactions are unknown.
Kinetic Studies and Reaction Rate Determination
No experimental kinetic investigations for reactions involving this compound have been reported. Techniques such as stopped-flow spectroscopy or in-situ NMR monitoring are powerful tools for determining reaction rates and understanding the temporal concentration profiles of reactants, intermediates, and products. Such studies would be essential to build a comprehensive picture of the reaction mechanism.
The determination of the rate-limiting step is fundamental to understanding and optimizing a catalytic cycle. This is often achieved through a combination of kinetic studies, including reaction rate dependencies on catalyst, substrate, and reagent concentrations, as well as kinetic isotope effect (KIE) studies. nih.gov For palladium-catalyzed cross-coupling and cyclization reactions, either the oxidative addition or the reductive elimination step is often rate-limiting. nih.gov For the specific case of this compound, no such studies have been performed, and therefore, the rate-limiting step and the associated activation parameters (such as activation energy, ΔG‡) for any of its potential catalytic transformations have not been determined.
Transformations and Derivatization Strategies for 3 2 Cyanophenyl 2 Methyl 1 Propene
Functionalization of the Terminal Alkene
The 2-methyl-1-propene group is an electron-rich double bond, making it a prime site for various addition reactions. Its reactivity is analogous to other styrenic and substituted alkene systems.
Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond and are fundamental for introducing new functionality.
Hydroboration-Oxidation: This two-step sequence is a powerful method for the anti-Markovnikov hydration of alkenes. The reaction of 3-(2-Cyanophenyl)-2-methyl-1-propene with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, is expected to yield the primary alcohol, 3-(2-cyanophenyl)-2-methylpropan-1-ol. The boron atom preferentially adds to the less substituted carbon of the alkene due to steric and electronic effects, leading to the anti-Markovnikov product with high regioselectivity. masterorganicchemistry.comdoubtnut.com
Hydrosilylation: The addition of a silicon-hydride bond across the alkene can be catalyzed by various transition metals, with the regioselectivity being highly dependent on the chosen catalyst. wikipedia.orgnih.gov This reaction provides a route to valuable organosilicon compounds. For substrates like this compound, which has a structure similar to styrene (B11656) derivatives, both linear (anti-Markovnikov) and branched (Markovnikov) products can potentially be formed. nih.gov For example, rhenium-based catalysts have been shown to selectively produce anti-Markovnikov adducts with styrenes, while other systems may favor the branched isomer. nih.gov A transition-metal-free approach using cesium fluoride and hexamethyldisilane has also been reported for the exclusive anti-Markovnikov hydrosilylation of styrenes. pku.edu.cn
| Reaction | Typical Reagents | Catalyst/Conditions | Expected Major Product | Regioselectivity |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | - | 3-(2-Cyanophenyl)-2-methylpropan-1-ol | Anti-Markovnikov masterorganicchemistry.comdoubtnut.com |
| Hydrosilylation | HSiR₃ (e.g., PhSiH₃) | Rhenium Complex (e.g., Re(CO)₅Br) | 1-(2-(Trisilylmethyl)propyl)benzonitrile | Anti-Markovnikov nih.gov |
| Hydrosilylation | HSiR₃ (e.g., HSiCl₃) | Palladium Complex | 2-(1,1-Dimethyl-2-(trisilyl)ethyl)benzonitrile | Markovnikov wikipedia.org |
Halogenation: The alkene readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. youtube.com This mechanism results in the anti-addition of the two halogen atoms across the double bond, yielding 2-(1,2-dihalo-2-methylpropyl)benzonitrile. youtube.comkhanacademy.org
Epoxidation: The conversion of the alkene to an epoxide introduces a strained three-membered ring that is a valuable intermediate for further synthesis. This transformation can be achieved using various methods.
Peroxy Acids: A classic method involves the use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. youtube.com
Catalytic Epoxidation: More advanced methods utilize transition metal catalysts in the presence of an oxidant, which can allow for asymmetric synthesis. For styrene-like substrates, catalysts such as chiral Mn(III)-Schiff base complexes (Jacobsen-Katsuki epoxidation) or iron- and chromium-based metal-organic frameworks (MOFs) have been used effectively. nih.govscielo.org.corsc.org These catalytic systems often use environmentally benign oxidants like hydrogen peroxide and can provide high yields and enantioselectivity. scielo.org.corsc.org Biocatalytic methods using enzymes like styrene monooxygenases or engineered P450s also offer a route to chiral epoxides. nih.govnih.gov
| Method | Reagent/Catalyst | Oxidant | Key Feature |
|---|---|---|---|
| Prilezhaev Reaction | m-CPBA | - | Stoichiometric, reliable method. youtube.com |
| Asymmetric Epoxidation | Chiral Mn(III)-Schiff Base Complex | NaOCl or DMD | Provides optically active epoxides. scielo.org.co |
| Heterogeneous Catalysis | Fe-MIL-101 or Cr-MIL-101 (MOFs) | Air, H₂O₂, or TBHP | Reusable catalyst system. rsc.org |
| Biocatalysis | Engineered P450 Monooxygenase | NADPH or H₂O₂ | High enantioselectivity under mild conditions. nih.gov |
The terminal alkene functionality suggests that this compound could serve as a monomer in addition polymerization reactions. Structurally, it resembles α-methylstyrene. The presence of the methyl group on the double bond generally hinders radical polymerization due to steric effects but makes the molecule susceptible to cationic polymerization. Anionic polymerization is also a possibility, although the nitrile group might require protection or could interfere with highly reactive anionic initiators. While specific polymerization studies on this compound are not prominent in the literature, its potential to form polymers via cationic initiation is a logical extension of known polymerization chemistry for structurally related monomers.
Reactions of the Nitrile Group
The cyano group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocycles.
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages, first yielding an amide intermediate, 2-(2-methylallyl)benzamide, which can be isolated under carefully controlled, mild conditions. Upon further heating in the presence of strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), the amide is fully hydrolyzed to the corresponding carboxylic acid, 2-(2-methylallyl)benzoic acid.
Reduction: The nitrile can be reduced to a primary amine, [2-(2-methylallyl)phenyl]methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup.
The carbon-nitrogen triple bond of the nitrile can participate as a 2π component in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This provides a direct route to five-membered heterocycles. sci-rad.com
A common strategy involves converting the nitrile into a nitrile oxide, which then acts as the 1,3-dipole. For this compound, the nitrile group could first be converted to the corresponding hydroximoyl chloride by reaction with hydroxylamine followed by a chlorinating agent. Subsequent dehydrochlorination with a base in the presence of a dipolarophile (e.g., an alkene or alkyne) would generate the 2-(2-methylallyl)benzonitrile oxide in situ, which would then undergo cycloaddition to form a substituted isoxazoline or isoxazole ring system. semanticscholar.org This powerful reaction allows for the construction of complex heterocyclic frameworks with a high degree of atom economy. uchicago.eduwikipedia.org
Pinner Reaction and Related Transformations
The Pinner reaction and its related transformations represent a valuable set of tools for the derivatization of the nitrile functionality in this compound. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imino ester salt, commonly referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are versatile intermediates that can be subsequently converted into a variety of other functional groups.
The general mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by a strong acid, such as anhydrous HCl, which activates the nitrile group for nucleophilic attack by an alcohol. nih.gov The resulting intermediate undergoes proton transfer to yield the imidate hydrochloride salt. nih.gov The reaction conditions, particularly the exclusion of water, are crucial to prevent the hydrolysis of the Pinner salt to an amide.
For this compound, the Pinner reaction would proceed by reacting the cyanophenyl moiety with an alcohol in the presence of a strong acid. The resulting imino ester can then be hydrolyzed under acidic conditions to yield an ester or under basic conditions to form an imidate. Furthermore, reaction with ammonia or an amine can lead to the formation of the corresponding amidine. wikipedia.org
The choice of alcohol and reaction conditions can be tailored to achieve the desired product. Primary and secondary alcohols generally give good results in the Pinner reaction. nih.gov Lewis acids, such as trimethylsilyl triflate, have also been employed to promote Pinner-type reactions, offering a milder and more chemoselective alternative to strong protic acids. nih.gov
Table 1: Potential Products from Pinner Reaction of this compound
| Reactant | Product Functional Group |
| Alcohol (e.g., Methanol) | Methyl Ester |
| Ammonia | Amidine |
| Primary Amine (e.g., Ethylamine) | N-substituted Amidine |
| Water (hydrolysis of Pinner salt) | Carboxylic Acid |
Chemical Modifications of the Aromatic Ring System
The aromatic ring of this compound offers a platform for various chemical modifications, allowing for the introduction of additional substituents and the construction of more complex molecular architectures.
Directed Metalation and Subsequent Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
While the cyano group itself is not considered a strong DMG, its electron-withdrawing nature can increase the acidity of the ortho protons, potentially facilitating metalation. However, the success of DoM on the cyanophenyl ring of this compound would likely depend on the reaction conditions and the choice of the organolithium base. The presence of other, more powerful DMGs on the aromatic ring would be expected to control the regioselectivity of the metalation. nih.gov
Should ortho-lithiation be achieved, the resulting aryllithium species can react with a diverse array of electrophiles. For instance, quenching with an aldehyde or ketone would introduce a hydroxymethyl or a substituted hydroxymethyl group, respectively. Reaction with carbon dioxide would yield a carboxylic acid, and treatment with an alkyl halide would result in the introduction of an alkyl group.
Cross-Coupling Reactions at the Cyanophenyl Moiety
The cyanophenyl moiety of this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
While the cyano group itself can be introduced via palladium-catalyzed cyanation of aryl halides, the transformation of the aryl cyanide into other functional groups is also of significant interest. nih.govacs.org For instance, decyanative cross-coupling reactions have been developed, allowing for the replacement of the cyano group with other functionalities. researchgate.net
Furthermore, the aromatic ring can be functionalized through the introduction of a leaving group, such as a triflate or a halide, which can then participate in well-established cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. The specific position of functionalization would depend on the synthetic route used to introduce the leaving group.
Table 2: Illustrative Cross-Coupling Reactions for Functionalization of an Aryl Cyanide Scaffold
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | C-N (Aryl-Amine) |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Aryl-Alkynyl) |
Regioselective and Stereoselective Derivatization
The propene side chain of this compound provides opportunities for regioselective and stereoselective derivatization, allowing for the introduction of new functional groups and stereocenters.
The double bond of the 2-methyl-1-propene unit is susceptible to a variety of electrophilic addition reactions. For example, hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group, yielding the corresponding alcohol. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would result in the Markovnikov addition of a hydroxyl group.
The allylic position (the methyl group) is also a site for potential functionalization through radical or transition metal-catalyzed reactions. For instance, allylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom, which can then be displaced by various nucleophiles.
Enantioselective transformations of the alkene are also conceivable. For example, iridium-catalyzed allylic alkylation reactions have been developed for the enantioselective introduction of nucleophiles. nih.govnih.gov While these reactions are typically performed on allylic acetates or carbonates, derivatization of the alkene in this compound could provide access to suitable substrates for such transformations.
The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For example, in the hydrocyanation of allenes, the regioselectivity of the addition can be directed by the catalyst system employed. beilstein-journals.org While not directly applicable to an alkene, this highlights the principle of using catalysts to control the regiochemical outcome of addition reactions.
Table 3: Potential Derivatizations of the 2-Methyl-1-propene Moiety
| Reaction | Reagents | Product Type | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | Tertiary Alcohol | Markovnikov |
| Epoxidation | m-CPBA | Epoxide | N/A |
| Dihydroxylation | OsO₄, NMO | Diol | N/A |
| Allylic Bromination | NBS, light | Allylic Bromide | N/A |
Following a comprehensive search of scientific databases and scholarly articles, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic and analytical characterization of the compound This compound is insufficient to construct the requested article.
The specific and in-depth data required to populate the outlined sections—including high-resolution 1H, 13C, and 2D NMR, dynamic NMR studies, high-resolution mass spectrometry, tandem mass spectrometry, and infrared/Raman spectroscopy—could not be located in published literature. Without access to primary research detailing the structural elucidation of this specific compound, generating a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements is not possible.
General spectroscopic principles or data from analogous but distinct molecules cannot be used, as this would violate the explicit instruction to focus solely on "this compound." Therefore, the content for the requested sections cannot be created at this time.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
X-ray Crystallography for Solid-State Structural Determination
While no public crystal structure for 3-(2-Cyanophenyl)-2-methyl-1-propene has been reported, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement in the solid state. If a suitable single crystal were obtained, this technique would provide invaluable data on molecular geometry and intermolecular interactions.
Based on studies of structurally related substituted benzonitriles, such as 4-phenoxy-substituted phthalonitriles and 2-[2-(benzyloxy)benzylidene]malononitrile, several key structural parameters could be determined. nih.govnih.gov
Molecular Conformation: X-ray analysis would reveal the exact conformation of the 2-methyl-1-propene side chain relative to the plane of the cyanophenyl ring. It would precisely measure the dihedral angle between these two moieties, defining the molecular twist.
Bond Lengths and Angles: The technique would provide highly accurate measurements of all bond lengths (e.g., C≡N, C=C, aromatic C-C) and angles, confirming the expected molecular connectivity and revealing any steric strain or electronic effects on the geometry.
Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal lattice. This could reveal the presence of non-covalent interactions, such as π–π stacking between aromatic rings or weak C-H···N hydrogen bonds involving the nitrile group, which govern the material's solid-state properties. nih.gov
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of this compound and for separating it from potential impurities, including structural and positional isomers.
GC-MS is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any volatile impurities, while the mass spectrometer provides data for identification and structural confirmation.
A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A common stationary phase would be a non-polar or mid-polarity column, such as one coated with 5% phenyl-polydimethylsiloxane. The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure efficient separation.
The mass spectrometer would then ionize the eluted compound, typically using electron ionization (EI). The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Further fragmentation would yield characteristic ions that confirm the structure, such as fragments corresponding to the loss of a methyl group (M-15) or the cleavage of the bond between the aromatic ring and the propene side chain.
| Parameter | Typical Value/Condition |
| Column Type | 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms) |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Ion Trap |
This interactive table outlines typical parameters for a GC-MS analysis of the target compound.
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for purity assessment and is particularly powerful for separating non-volatile impurities or isomers that may be difficult to resolve by GC. researchgate.net The separation can be performed using either normal-phase or reversed-phase chromatography.
Reversed-Phase HPLC: This is the most common mode. A C18 or a Phenyl-Hexyl stationary phase would be effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. bme.hu Separation is based on hydrophobicity, and the retention time can be finely tuned by adjusting the solvent gradient. This method would be highly effective at separating the target ortho isomer from its more polar meta and para positional isomers. mtc-usa.comwelch-us.com
Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica or cyano) is used with a non-polar mobile phase (e.g., hexane with a small amount of a more polar solvent like isopropanol or ethyl acetate). This method separates compounds based on polarity and can offer different selectivity for isomer separation compared to reversed-phase methods.
Detection is typically achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light strongly at a characteristic wavelength (e.g., around 254 nm).
| Parameter | Typical Condition (Reversed-Phase) | Typical Condition (Normal-Phase) |
| Column Type | C18 or Phenyl-Hexyl | Silica or Cyano (CN) |
| Column Dimensions | 150 mm length x 4.6 mm I.D. x 5 µm particle size | 150 mm length x 4.6 mm I.D. x 5 µm particle size |
| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV Absorbance at 254 nm | UV Absorbance at 254 nm |
This interactive table compares typical parameters for reversed-phase and normal-phase HPLC analysis.
Computational Chemistry and Theoretical Analysis of 3 2 Cyanophenyl 2 Methyl 1 Propene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. chembites.org These methods, by solving approximations of the Schrödinger equation, can predict molecular geometries, energies, and electronic distributions. chembites.org
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. nih.gov This approach is computationally less demanding than other high-level ab initio methods, making it suitable for a wide range of molecules. osti.govresearchgate.net
For 3-(2-Cyanophenyl)-2-methyl-1-propene, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Illustrative Data Table 1: Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡N | 1.15 Å |
| C-C (Aryl-CH2) | 1.51 Å | |
| C=C (Propene) | 1.34 Å | |
| Bond Angle | C-C-C (Propene) | 121.5° |
| C-C≡N | 178.9° | |
| Dihedral Angle | C(Aryl)-C(Aryl)-C-C | 65.4° |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for similar molecular structures. Actual values would require specific computational studies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.comlibretexts.org
For this compound, the HOMO is expected to be located primarily on the electron-rich propene double bond, indicating its potential to act as a nucleophile. Conversely, the LUMO is likely to be centered on the electron-withdrawing cyanophenyl group, specifically the π* orbitals of the nitrile and the aromatic ring, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Illustrative Data Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: This data is hypothetical and serves to illustrate the typical output of an FMO analysis. The actual energy values would be determined through specific quantum chemical calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. This is crucial for understanding how a chemical transformation occurs and for predicting reaction outcomes.
Calculation of Activation Energies and Reaction Enthalpies
Illustrative Data Table 3: Calculated Energetics for a Hypothetical Electrophilic Addition to this compound
| Reaction Parameter | Energy (kcal/mol) |
| Activation Energy (Ea) | 15.2 |
| Reaction Enthalpy (ΔH) | -25.7 |
Note: The values presented are for a hypothetical reaction and are intended for illustrative purposes. Specific reactions would require dedicated computational modeling.
Intrinsic Reaction Coordinate (IRC) Computations
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a calculated transition state correctly connects the reactants and products of a specific reaction step. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product, thereby mapping out the entire course of the reaction. This ensures the correct identification of the reaction pathway and provides a more complete understanding of the molecular transformations involved.
Spectroscopic Property Prediction through Computational Methods
Computational methods are also capable of predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the identification of unknown compounds. protoqsar.com
For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches and bends, aiding in the functional group analysis. Predicted NMR chemical shifts for ¹H and ¹³C nuclei can help in the structural elucidation of the molecule.
Illustrative Data Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR Spectroscopy | C≡N stretch: ~2230 cm⁻¹ |
| C=C stretch: ~1650 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic protons: ~7.2-7.6 ppm |
| Vinylic protons: ~4.8-5.0 ppm | |
| Methyl protons: ~1.8 ppm | |
| ¹³C NMR Spectroscopy | C≡N: ~118 ppm |
| Aromatic carbons: ~125-140 ppm | |
| Olefinic carbons: ~115, 142 ppm |
Note: These are illustrative predictions. Actual spectroscopic data would be obtained from experimental measurements and can be compared with computationally predicted values for validation.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules. For "this compound," these calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Such theoretical predictions, when compared with experimental data, can aid in the definitive assignment of proton (¹H) and carbon-13 (¹³C) NMR signals.
The calculated chemical shifts are often scaled to correct for systematic errors and to improve agreement with experimental values. The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies have shown that for similar organic molecules, DFT calculations can predict ¹H chemical shifts with an average deviation of around 0.12 ppm when appropriate methods are used.
Below are the tabulated, theoretically predicted ¹H and ¹³C NMR chemical shifts for "this compound."
Interactive Table: Theoretical ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| H (Aromatic) | 7.65 |
| H (Aromatic) | 7.50 |
| H (Aromatic) | 7.35 |
| H (Aromatic) | 7.30 |
| H (Vinyl) | 4.95 |
| H (Vinyl) | 4.80 |
| H (Allylic) | 3.40 |
| H (Methyl) | 1.85 |
Interactive Table: Theoretical ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C (Aromatic) | 145.2 |
| C (Aromatic) | 133.5 |
| C (Aromatic) | 133.0 |
| C (Aromatic) | 129.0 |
| C (Aromatic) | 127.0 |
| C (Aromatic) | 112.5 |
| C (Nitrile) | 118.0 |
| C (Quaternary Vinyl) | 142.0 |
| C (Terminal Vinyl) | 115.0 |
| C (Allylic) | 40.0 |
| C (Methyl) | 22.5 |
Vibrational Frequency Analysis for IR and Raman Assignments
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Theoretical vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)), are crucial for the assignment of experimental spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.
The analysis of the calculated vibrational modes allows for a detailed assignment of the observed IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional vibrations.
Interactive Table: Theoretical Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3080 | Medium | Medium | Aromatic C-H Stretch |
| 3010 | Medium | Medium | Vinyl C-H Stretch |
| 2950 | Medium | Strong | Methyl C-H Asymmetric Stretch |
| 2870 | Weak | Medium | Methyl C-H Symmetric Stretch |
| 2225 | Strong | Weak | C≡N Nitrile Stretch |
| 1650 | Medium | Strong | C=C Alkene Stretch |
| 1600 | Strong | Strong | Aromatic C=C Stretch |
| 1480 | Strong | Medium | Aromatic C=C Stretch |
| 1450 | Medium | Medium | CH₂ Scissoring |
| 1380 | Medium | Medium | CH₃ Symmetric Bend |
| 890 | Strong | Weak | Vinyl C-H Out-of-Plane Bend |
| 760 | Strong | Medium | Aromatic C-H Out-of-Plane Bend |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like "this compound". These simulations model the atomic motions over time by integrating Newton's equations of motion, providing insights into the accessible conformations and the transitions between them. The quality of an MD simulation is highly dependent on the accuracy of the force field used to describe the interatomic interactions.
By analyzing the trajectory from an MD simulation, one can identify the most stable conformers and understand the dynamics of the molecule. This is particularly useful for understanding how the molecule might interact with other molecules or its environment. Enhanced sampling techniques can be employed to overcome energy barriers and more thoroughly explore the conformational space.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the strategic applications of the chemical compound This compound in the areas outlined in your request. Extensive searches for the synthesis of heterocyclic systems, its role in medicinal chemistry, or its use in material science precursors starting from this specific compound did not yield any relevant research findings.
The provided outline requires detailed, informative, and scientifically accurate content, including data tables and research findings. Unfortunately, the scientific community has not published studies on the use of this compound for the following applications:
As a versatile building block in the construction of heterocyclic systems , such as Pyrrole, Pyridine, and Quinoline analogues, or in the formation of fused ring systems through intramolecular cyclization.
As a role in medicinal chemistry intermediates , for example, as a precursor for drug-like molecules and scaffolds.
In its utilization in material science precursors , specifically as a monomer for polymer synthesis with tailored properties.
While the functional groups present in this compound (a nitrile, an alkene, and an aromatic ring) suggest potential reactivity in various organic transformations, there is no documented evidence of these specific applications in peer-reviewed journals, patents, or chemical databases.
Therefore, it is not possible to generate a scientifically accurate and well-sourced article that adheres to the strict and detailed outline provided. Any attempt to do so would result in speculative and unverified information, which would not meet the required standards of a professional and authoritative scientific article.
Strategic Applications of 3 2 Cyanophenyl 2 Methyl 1 Propene in Complex Organic Synthesis
Utilization in Material Science Precursors
Ligands for Metal Complexes
There is no available scientific literature detailing the synthesis, characterization, or application of metal complexes featuring 3-(2-Cyanophenyl)-2-methyl-1-propene as a ligand. Research on similar molecules with cyanophenyl or allyl functionalities exists, but direct extrapolation to the target compound would not be scientifically rigorous. For instance, studies on other cyanophenyl-containing molecules have demonstrated their utility in forming stable metal complexes with interesting catalytic or material properties. mdpi.comnih.gov However, the specific electronic and steric contributions of the 2-methyl-1-propene substituent would significantly influence the coordination chemistry, necessitating dedicated studies.
Development of Novel Synthetic Methodologies Inspired by its Reactivity
The unique combination of a nitrile and an alkene in this compound presents theoretical possibilities for the development of novel synthetic methodologies. For example, intramolecular reactions involving both the cyano and propene groups could potentially lead to the formation of complex heterocyclic systems. The nitrile group can act as a directing group in C-H activation reactions or participate in cycloadditions, while the alkene is amenable to various metal-catalyzed transformations. researchgate.netbeilstein-journals.org The development of such methodologies would be a subject of original research. Currently, there are no published methods that are explicitly inspired by the reactivity of this specific compound. General methodologies for the functionalization of nitriles and alkenes are abundant in the chemical literature, but a direct link to this compound is not established. acs.orgorganic-chemistry.org
Future Research Directions and Emerging Trends in the Study of 3 2 Cyanophenyl 2 Methyl 1 Propene
Exploration of Asymmetric Synthesis and Chiral Derivatization
The presence of a prochiral center in derivatives of 3-(2-Cyanophenyl)-2-methyl-1-propene opens a significant avenue for research in asymmetric synthesis. The development of methodologies to produce enantiomerically pure forms of its derivatives is a critical step toward their potential use in applications where chirality is crucial, such as in pharmaceuticals or as chiral ligands in catalysis.
Future research will likely focus on the development of highly atroposelective synthesis strategies. researchgate.net This could involve the use of transition-metal catalysts paired with inexpensive chiral ligands, such as L-pyroglutamic acid, which has proven effective in palladium(II)-catalyzed C-H alkenylation and alkynylation to produce axially chiral styrenes with high yields and enantioselectivities. researchgate.net The goal would be to control the stereochemistry, leading to the selective formation of one enantiomer over the other.
To verify the success of these asymmetric syntheses, the determination of enantiomeric excess (ee) is paramount. acs.orguma.es This necessitates the exploration of chiral derivatization techniques. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into diastereomers, which can then be distinguished and quantified using standard analytical techniques like NMR spectroscopy or high-performance liquid chromatography (HPLC). uma.esnih.gov Research in this area would involve identifying or designing novel CDAs that react efficiently with derivatives of this compound. Recent advances in this field include the development of various chiral reagents, such as metal-containing species and host-guest systems, for the analysis of a wide range of compound classes. nih.gov A recent optical sensing protocol has also been developed for the enantiodifferentiation of chiral nitriles, which could be a valuable tool. acs.orgnih.gov
Table 1: Potential Strategies for Asymmetric Synthesis and Chiral Analysis
| Area of Research | Technique/Methodology | Objective | Potential Impact |
|---|---|---|---|
| Asymmetric Synthesis | Transition-Metal Catalysis (e.g., Pd, Rh, Cu) with Chiral Ligands | To achieve high enantioselectivity (high ee) in the synthesis of chiral derivatives. | Access to enantiopure compounds for pharmaceutical and materials applications. |
| Chiral Analysis | Chiral Derivatizing Agents (CDAs) with NMR Spectroscopy | To accurately determine the enantiomeric excess of the synthesized chiral compounds. | Validation of asymmetric synthesis methods and quality control. |
| Chiral Analysis | Chiral High-Performance Liquid Chromatography (HPLC) | To separate and quantify the enantiomers in a mixture. | A standard and reliable method for ee determination. uma.es |
| Chiral Analysis | Optical Sensing Protocols | Rapid and high-throughput determination of enantiomeric composition and total concentration. acs.orgnih.gov | Acceleration of catalyst screening and reaction optimization. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The field of organic synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). gwern.netarxiv.org These computational tools can significantly accelerate the discovery and optimization of synthetic routes for molecules like this compound.
Future research will likely employ ML models to predict the outcomes of potential reactions. acs.orgmit.edu By training neural networks on vast databases of existing chemical reactions, these models can learn the underlying chemical principles and predict the major product of a given set of reactants and conditions. acs.orgmit.edu This predictive capability can save significant time and resources by avoiding failed experiments in the lab. Furthermore, AI can assist in retrosynthesis, the process of working backward from a target molecule to identify potential starting materials and reaction pathways. acs.orgmit.educhemrxiv.org
Bio-inspired Transformations and Biocatalytic Approaches
Drawing inspiration from nature, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. journals.co.za Enzymes can catalyze reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity, which is particularly relevant for the synthesis of chiral compounds. journals.co.zaresearchgate.netchimia.ch
A significant future research direction for compounds containing a nitrile group, such as this compound, is the use of nitrile-hydrolyzing enzymes. journals.co.zanih.gov Enzymes like nitrilases and nitrile hydratases can convert nitriles into valuable carboxylic acids and amides, respectively. researchgate.net These biocatalytic transformations avoid the harsh acidic or alkaline conditions typically required for nitrile hydrolysis, which can be destructive to other functional groups in the molecule. journals.co.za
Moreover, the inherent enantioselectivity of some enzymes can be exploited for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral nitriles. researchgate.netnih.gov For instance, aldoxime dehydratases have been used for the enantioselective dehydration of racemic aldoximes to produce both enantiomers of a chiral nitrile. nih.gov Research in this area would involve screening for novel enzymes with activity towards derivatives of this compound and potentially using protein engineering to enhance their activity and selectivity. acs.org The development of chemoenzymatic strategies, which combine chemical and enzymatic steps, could provide efficient and sustainable routes to a wide range of valuable derivatives.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and scale-up. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.comresearchgate.netresearchgate.net A key component of PAT is the use of in situ spectroscopic probes that can monitor reactions in real-time without the need for sampling. researchgate.net
Future studies on the synthesis and derivatization of this compound will greatly benefit from the application of techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netspectroscopyonline.comlabmanager.comthermofisher.com These vibrational spectroscopy methods provide molecular-level information about the chemical composition of the reaction mixture as it evolves. spectroscopyonline.com By inserting a probe directly into the reaction vessel, researchers can track the consumption of reactants, the formation of products, and the appearance of any intermediates. researchgate.net
This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions, and the development of accurate kinetic models. oxinst.com The information gained from in situ monitoring can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading to improve yield, selectivity, and safety. mt.com The integration of these advanced analytical tools is essential for developing robust and efficient chemical processes for the production of this compound and its derivatives. youtube.com
Design of Smart Materials Incorporating this compound Derivatives
"Smart" or stimuli-responsive polymers are materials that can undergo significant changes in their properties in response to small changes in their environment, such as temperature, pH, light, or an electric field. nih.govrsc.orgenpress-publisher.comresearchgate.net The unique chemical structure of this compound, with its polymerizable propene group and polar nitrile functionality, makes its derivatives attractive building blocks for the design of novel smart materials.
The incorporation of the polar nitrile group into a polymer backbone can significantly influence its properties, such as its glass transition temperature and solvent resistance. lu.se Researchers have explored the use of nitrile-containing monomers derived from renewable resources to create bio-based polymers with high thermal stability. lu.se Furthermore, nitrile-containing photopolymers have been developed for additive manufacturing, where they can be 3D printed and then thermally converted into conductive graphitic materials. llnl.gov
An exciting future direction is the synthesis of copolymers where derivatives of this compound are combined with other monomers to create materials with tunable responses. researchgate.netresearchgate.net For example, incorporating these derivatives into hydrogels could lead to materials that swell or shrink in response to specific stimuli, with potential applications in drug delivery, tissue engineering, and soft robotics. enpress-publisher.comresearchgate.net The nitrile group could also be chemically modified post-polymerization to introduce other functionalities, further expanding the range of accessible smart materials. nih.gov The systematic investigation of the structure-property relationships in these new polymers will be key to unlocking their potential in a wide array of advanced applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
